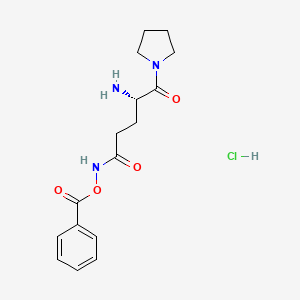
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a benzoyloxy group, a pyrrolidinyl group, and a pentanamide backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanamide Backbone: The initial step involves the formation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine as the nucleophile.
Benzoylation: The benzoyloxy group is introduced through benzoylation reactions, typically using benzoyl chloride in the presence of a base.
Amination: The amino group is introduced through amination reactions, often using ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of specific signaling pathways. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(piperidin-1-yl)pentanamide hydrochloride
- (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(morpholin-1-yl)pentanamide hydrochloride
- (S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(azepan-1-yl)pentanamide hydrochloride
Uniqueness
(S)-4-Amino-N-(benzoyloxy)-5-oxo-5-(pyrrolidin-1-yl)pentanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C16H22ClN3O4 |
|---|---|
Peso molecular |
355.81 g/mol |
Nombre IUPAC |
[[(4S)-4-amino-5-oxo-5-pyrrolidin-1-ylpentanoyl]amino] benzoate;hydrochloride |
InChI |
InChI=1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H/t13-;/m0./s1 |
Clave InChI |
IKDLDSIXRRFKIT-ZOWNYOTGSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)[C@H](CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl |
SMILES canónico |
C1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


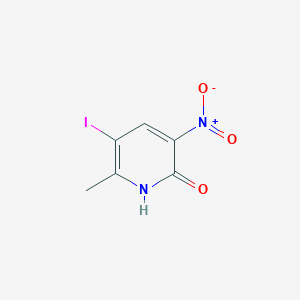
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
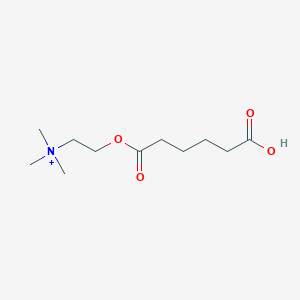
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
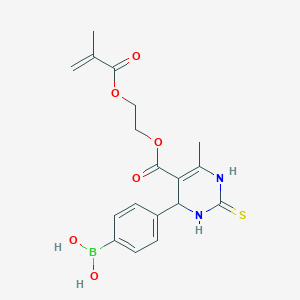
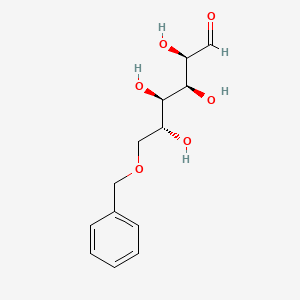
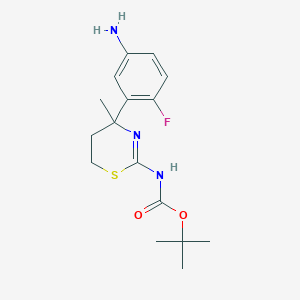


![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
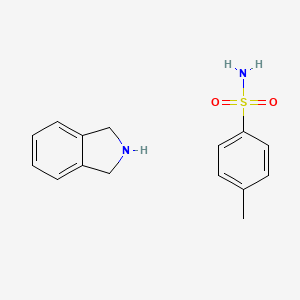
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
